molecular formula C12H14N2 B056455 7-Amino-2,4,6-trimethylquinoline CAS No. 122349-91-1

7-Amino-2,4,6-trimethylquinoline

Cat. No. B056455
M. Wt: 186.25 g/mol
InChI Key: HAADFRCWPFJSDV-UHFFFAOYSA-N
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Description

7-Amino-2,4,6-trimethylquinoline is a derivative of quinoline . It is also known by its systematic name, 7-Quinolinamine, 2,4,6-trimethyl .


Molecular Structure Analysis

The molecular formula of 7-Amino-2,4,6-trimethylquinoline is C12H14N2 . Its molecular weight is 186.26 g/mol . The IUPAC Standard InChI is InChI=1S/C12H13N/c1-8-4-5-12-11 (6-8)9 (2)7-10 (3)13-12/h4-7H,1-3H3 .


Chemical Reactions Analysis

Quinoline, the parent compound of 7-Amino-2,4,6-trimethylquinoline, exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Scientific Research Applications

  • Carbonic Anhydrase Inhibition : Derivatives of 7-amino-2,4,6-trimethylquinoline have been explored for their inhibitory effects on carbonic anhydrases, important enzymes in many physiological processes. These compounds showed varying levels of inhibition, indicating potential applications in pharmacology (Bozdağ et al., 2017).

  • Antiproliferative Activity : Studies have shown that certain 7-aminoquinoline derivatives possess significant antiproliferative activity, making them potential candidates for cancer treatment. For example, compounds containing sulfide and sulfone groups demonstrated substantial activity against cancer cell lines (Lee et al., 2011).

  • Antibacterial Properties : New 8-nitrofluoroquinolone derivatives, related to 7-amino-2,4,6-trimethylquinoline, were prepared and tested for their antibacterial properties. Some derivatives showed good activity against gram-positive bacteria such as Staphylococcus aureus (Al-Hiari et al., 2007).

  • Malaria Therapy : 8-Aminoquinolines, a related class, have been used in malaria therapy, particularly for latent forms of the disease. These compounds have brought significant advancements in treatment but also pose challenges due to toxicity issues in certain patients (Baird, 2019).

  • Inhibitors of Protein Kinases : Isoquinolinesulfonamides, including some derivatives of 7-aminoquinoline, have been found to be potent inhibitors of protein kinases, which are significant in regulating cellular activities. These findings suggest potential applications in treating various diseases, including cancer (Hidaka et al., 1984).

  • Anticancer Agents : Novel 4-aminoquinoline derivatives have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, with several compounds showing higher activity than traditional drugs like doxorubicin (Ghorab et al., 2014).

properties

IUPAC Name

2,4,6-trimethylquinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-7-4-9(3)14-12-6-11(13)8(2)5-10(7)12/h4-6H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADFRCWPFJSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C(=C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80153583
Record name 7-Amino-2,4,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2,4,6-trimethylquinoline

CAS RN

122349-91-1
Record name 7-Amino-2,4,6-trimethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122349911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Amino-2,4,6-trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80153583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-AMINO-2,4,6-TRIMETHYLQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1VJP3YC5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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